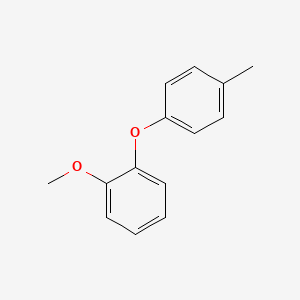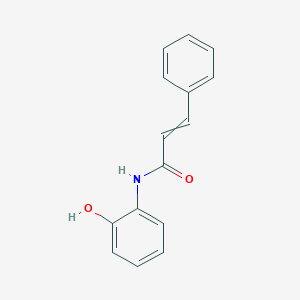![molecular formula C18H42O6Si2 B14119569 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by its silane functional groups, which make it highly reactive and suitable for various industrial and scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane typically involves the reaction of diethoxy(methyl)silane with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Diethoxy(methyl)silane+Propylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amino or epoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various reagents like amines or epoxides under controlled temperature and pressure.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to improve their mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces, forming strong covalent bonds. This interaction enhances the adhesion and stability of the modified materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Glycidoxypropylmethyldiethoxysilane
- 3-Aminopropyl(diethoxy)methylsilane
- Diethoxy(3-glycidyloxypropyl)methylsilane
Uniqueness
Compared to similar compounds, 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane offers unique advantages, such as:
- Enhanced Reactivity : The presence of multiple ethoxy groups increases its reactivity, making it suitable for a wider range of applications.
- Versatility : Its ability to undergo various chemical reactions allows for extensive functionalization and customization.
- Improved Stability : The compound’s siloxane bonds provide enhanced thermal and chemical stability, making it ideal for demanding applications.
Eigenschaften
Molekularformel |
C18H42O6Si2 |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
3-[2-[3-[diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O6Si2/c1-7-21-25(5,22-8-2)17-11-13-19-15-16-20-14-12-18-26(6,23-9-3)24-10-4/h7-18H2,1-6H3 |
InChI-Schlüssel |
FGLWTMCIPQKWOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(CCCOCCOCCC[Si](C)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)






![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)



![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)


